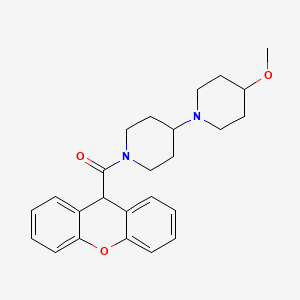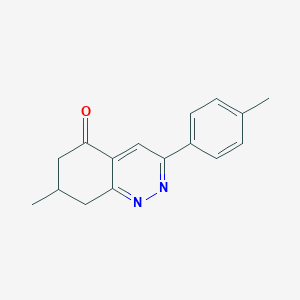
7-Methyl-3-(4-methylphenyl)-6,7,8-trihydrocinnolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Methyl-3-(4-methylphenyl)-6,7,8-trihydrocinnolin-5-one is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is also known as MTCD or methylthionocinnamondihydrodiol and is synthesized through a specific method.
Scientific Research Applications
Antimicrobial and Antifungal Agents
Compounds with structural similarities to 7-Methyl-3-(4-methylphenyl)-6,7,8-trihydrocinnolin-5-one have been synthesized and evaluated for their antimicrobial and antifungal properties. For instance, novel series of dihydro-6H-quinolin-5-ones showed promising antimycobacterial activity against Mycobacterium tuberculosis, with certain derivatives exhibiting significant activity (Kantevari et al., 2011)(Kantevari et al., 2011). This suggests potential applications of this compound in developing antimicrobial agents.
Anti-inflammatory and Analgesic Activity
Another area of application is in the development of anti-inflammatory and analgesic drugs. Isoxazolyl pyrimido[4,5-b]quinolin-4-ones, with a similar structural framework, exhibited significant antimicrobial activity and potent anti-inflammatory and analgesic activities (Rajanarendar et al., 2012)(Rajanarendar et al., 2012). This indicates that this compound could be explored for its potential in treating pain and inflammation.
Antitubercular Evaluation
The compound's framework is also related to those studied for antitubercular activities. Aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones have been synthesized and shown to possess significant activity against tuberculosis (Kantevari et al., 2011)(Kantevari et al., 2011). This suggests a potential research direction for this compound in the field of tuberculosis research.
Chemosensor Applications
Compounds of the quinolinone family have been used as chemosensors due to their selective response towards various ions in aqueous solutions (Na et al., 2014)(Na et al., 2014). The unique structure of this compound could be explored for developing new chemosensors with high selectivity and sensitivity.
properties
IUPAC Name |
7-methyl-3-(4-methylphenyl)-7,8-dihydro-6H-cinnolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-10-3-5-12(6-4-10)14-9-13-15(18-17-14)7-11(2)8-16(13)19/h3-6,9,11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXGNSWQQOVURE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NN=C(C=C2C(=O)C1)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

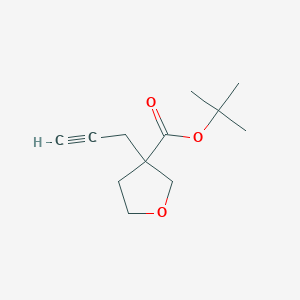
![2-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2934970.png)
![2-[[1-(3-Methoxybenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2934971.png)
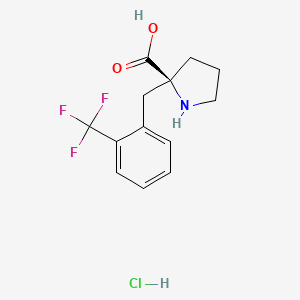
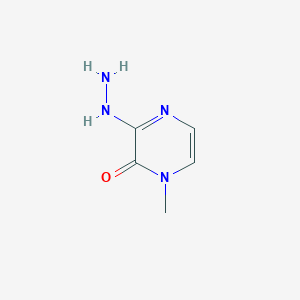

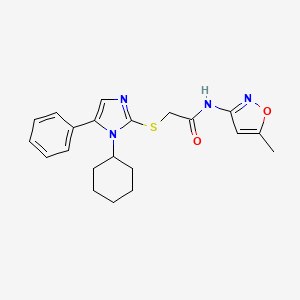
![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2934982.png)

![3-{[4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B2934984.png)

